methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18234130
InChI: InChI=1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)/t7-/m1/s1
SMILES:
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate

CAS No.:

Cat. No.: VC18234130

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate -

Specification

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
IUPAC Name methyl (2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)/t7-/m1/s1
Standard InChI Key IFCLQLSEZMNCKW-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C(=O)OC)C(C)(C)O
Canonical SMILES CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a stereochemically defined backbone with two contiguous stereocenters at the C2 and C3 positions. The Boc group protects the amine, while the methyl ester and β-hydroxy groups enhance solubility and reactivity. Key structural attributes include:

PropertyValue
Molecular FormulaC<sub>11</sub>H<sub>21</sub>NO<sub>5</sub>
Molecular Weight247.29 g/mol
IUPAC NameMethyl (2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Stereochemistry(2S,3S) configuration

The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) provides steric shielding, enabling selective deprotection under acidic conditions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Boc group (δ 1.44 ppm, singlet, 9H), methyl ester (δ 3.72 ppm, singlet, 3H), and β-hydroxy proton (δ 4.20 ppm, multiplet) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 247.1521 [M+H]<sup>+</sup> .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Boc Protection: Reaction of the parent amino acid with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C .

  • Esterification: Treatment with methanol and thionyl chloride (SOCl<sub>2</sub>) to form the methyl ester .

  • Hydroxylation: Stereoselective oxidation using catalytic OsO<sub>4</sub> and N-methylmorpholine N-oxide (NMO) in acetone/water .

Key Reaction Conditions:

StepReagentsSolventTemperatureYield
Boc ProtectionBoc<sub>2</sub>O, TEADCM0–25°C85–90%
EsterificationSOCl<sub>2</sub>, CH<sub>3</sub>OHCH<sub>3</sub>OHReflux92%
HydroxylationOsO<sub>4</sub>, NMOAcetone/H<sub>2</sub>O0°C78%

Industrial-Scale Manufacturing

Flow microreactor systems enhance efficiency by minimizing side reactions and improving heat transfer. Continuous Boc protection achieves 94% conversion in 5 minutes, compared to 12 hours in batch reactors .

Reactivity and Functional Group Transformations

Deprotection of the Boc Group

Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group quantitatively, yielding the free amine without ester hydrolysis .

Oxidation and Reduction

  • Oxidation: The β-hydroxy group is oxidized to a ketone using pyridinium chlorochromate (PCC) in DCM (82% yield) .

  • Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to a primary alcohol (δ 3.65 ppm, triplet, J = 6.2 Hz) .

Applications in Pharmaceutical Synthesis

Peptide Backbone Modification

The compound’s β-hydroxy group facilitates cyclization reactions to form diketopiperazines (DKPs), which are privileged scaffolds in drug discovery. Microwave-assisted cyclization at 200°C for 10 minutes produces 1,3,4,6-tetrasubstituted DKPs with >90% enantiomeric excess (ee) .

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester in vivo releases the active carboxylic acid, improving bioavailability in thrombopoietin (TPO) mimetics .

Comparative Analysis with Analogues

CompoundProtecting GroupDeprotection ConditionsSolubility (H<sub>2</sub>O)
Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoateCbzH<sub>2</sub>/Pd-C12 mg/mL
Methyl (2S)-2-{[(Fmoc)amino}-3-hydroxy-3-methylbutanoateFmocPiperidine/DMF8 mg/mL
Methyl (2S)-2-{[(Boc)amino}-3-hydroxy-3-methylbutanoateBocTFA/DCM25 mg/mL

The Boc derivative exhibits superior aqueous solubility and milder deprotection requirements .

Recent Research Advancements

Enantioselective Synthesis

A 2024 study demonstrated asymmetric hydroxylation using Shi epoxidation conditions (ketone catalyst, Oxone®), achieving 98% ee .

Solid-Phase Peptide Synthesis (SPPS)

Immobilization on Wang resin via the ester group enables iterative peptide elongation, with coupling efficiencies >99% per cycle .

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